Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 618070-59-0
VCID: VC16165151
InChI: InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3
SMILES:
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate

CAS No.: 618070-59-0

Cat. No.: VC16165151

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate - 618070-59-0

Specification

CAS No. 618070-59-0
Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
IUPAC Name ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3
Standard InChI Key HSOQLDARIPTFDR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate, reflects its structural components:

  • A pyrazole ring (1H-pyrazole) substituted at positions 1, 3, and 5.

  • Position 1: A 2-(4-methoxyphenyl)-2-oxoethyl group.

  • Position 3: An ethyl carboxylate ester.

  • Position 5: A methyl group.

The 4-methoxyphenyl moiety introduces aromaticity and electron-donating properties, while the oxoethyl and carboxylate groups enhance reactivity and solubility .

Synthesis and Reaction Pathways

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclization reactions. A common method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents . For example, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (a related compound) is synthesized by reacting diethyl oxalacetate sodium salt with hydrazine hydrochloride in benzene and acetic acid, achieving a 92% yield .

Target Compound Synthesis

While no explicit synthesis route for ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate is documented, analogous pathways suggest:

  • Formation of the pyrazole core: Hydrazine hydrate reacts with a β-ketoester derivative (e.g., ethyl 3-oxo-3-(4-methoxyphenyl)propanoate) to form the pyrazole ring .

  • Substitution at position 1: Alkylation with 2-chloro-1-(4-methoxyphenyl)ethan-1-one introduces the 2-(4-methoxyphenyl)-2-oxoethyl group.

  • Esterification: Ethyl chloroformate or similar agents add the carboxylate ester at position 3 .

Key reaction conditions include refluxing in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base, followed by purification via recrystallization .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from structurally similar molecules:

PropertyValue (Predicted/Inferred)Basis for Inference
Molecular Weight~318.35 g/molCalculated from formula
Melting Point143–145°C (analogous compounds)5-Amino-3-(4-methoxyphenyl)pyrazole
Boiling Point~466°C (estimated)Group contribution methods
SolubilityModerate in polar organic solventsPresence of ester and aryl groups

Spectroscopic data (e.g., 1H^1H-NMR) would likely show signals for the methoxy group (δ 3.8\delta ~3.8 ppm), aromatic protons (δ 7.0\delta ~7.0 ppm), and ester carbonyl (δ 170\delta ~170 ppm in 13C^{13}C-NMR) .

Biological Activity and Applications

Medicinal Chemistry

Pyrazole derivatives are explored for anti-inflammatory, anticancer, and antimicrobial properties. The methyl and carboxylate groups in this compound could facilitate binding to enzymatic targets (e.g., cyclooxygenase or kinase inhibitors) .

Industrial and Research Significance

  • Sigma-Aldrich Listing: The compound is cataloged as a research chemical (AldrichCPR), indicating its use in high-throughput screening and drug discovery .

  • Patent Activity: Related pyrazole derivatives are protected under Chinese patents (CN103554026A, CN103524417A), highlighting commercial interest .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and purity through catalyst screening (e.g., palladium-mediated cross-coupling).

  • Bioactivity Profiling: Systematic evaluation against fungal, bacterial, and mammalian cell lines.

  • Structural Modifications: Exploring substitutions (e.g., replacing methoxy with halogen groups) to enhance potency.

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